molecular formula C13H17BN2O3 B1420462 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile CAS No. 1073354-05-8

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile

Cat. No.: B1420462
CAS No.: 1073354-05-8
M. Wt: 260.1 g/mol
InChI Key: JIDHBYJKXYDCDB-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile is a useful research compound. Its molecular formula is C13H17BN2O3 and its molecular weight is 260.1 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. The boronic ester group in this compound can interact with enzymes that have active sites containing diols or hydroxyl groups. For instance, it can inhibit serine proteases by forming a reversible covalent bond with the serine residue in the enzyme’s active site . Additionally, this compound can act as a ligand for proteins that recognize boronic acids, facilitating the study of protein-ligand interactions and the development of boron-based drugs .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it can inhibit kinases that play a role in phosphorylation cascades, thereby affecting gene expression and cellular metabolism . Furthermore, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and triggering the release of cytochrome c .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic ester group can form reversible covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation . This compound can also bind to DNA and RNA, affecting transcription and translation processes . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression . Its stability and activity can be influenced by the specific experimental conditions used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with off-target enzymes and proteins . Threshold effects have been observed, where a small increase in dosage can lead to a disproportionate increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound can also influence the metabolism of other drugs by inhibiting or inducing the activity of metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with binding proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the nucleus, where it can interact with DNA and transcription factors . It can also localize to the mitochondria, affecting mitochondrial function and inducing apoptosis .

Properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-9(7-15)11(17-5)16-8-10/h6,8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDHBYJKXYDCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674767
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-05-8
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073354-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-2-methoxypyridine-5-boronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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